(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one

Anti-inflammatory Leukocyte migration Air pouch model

(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one (CAS 51514-35-3; synonym LPSF/NN-56) is a synthetic heterocyclic compound belonging to the 5-arylidene-2-thioxoimidazolidin-4-one (thiohydantoin) class. It features a 2-thioxoimidazolidin-4-one core bearing an N3-phenyl substituent and a C5-(1H-indol-3-ylmethylene) group in the Z-configuration, with molecular formula C₁₈H₁₃N₃OS and molecular weight 319.4 g/mol.

Molecular Formula C18H13N3OS
Molecular Weight 319.4 g/mol
CAS No. 51514-35-3
Cat. No. B1414546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one
CAS51514-35-3
Molecular FormulaC18H13N3OS
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O
InChIInChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23)
InChIKeyIXAAJDXMGZCGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one (CAS 51514-35-3)


(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one (CAS 51514-35-3; synonym LPSF/NN-56) is a synthetic heterocyclic compound belonging to the 5-arylidene-2-thioxoimidazolidin-4-one (thiohydantoin) class. It features a 2-thioxoimidazolidin-4-one core bearing an N3-phenyl substituent and a C5-(1H-indol-3-ylmethylene) group in the Z-configuration, with molecular formula C₁₈H₁₃N₃OS and molecular weight 319.4 g/mol [1]. Computational predictions report a pKa of 9.84 ± 0.20, an XLogP3 of 2.6, and a topological polar surface area of 80 Ų, defining its ionization and lipophilicity boundaries [1]. The compound has been explicitly investigated as a hybrid indole–imidazolidine anti-inflammatory and antinociceptive lead in preclinical models and is a close structural relative of the aplysinopsin alkaloid family [2].

Why Generic Substitution Fails for (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one (LPSF/NN-56)


Superficially interchangeable 5-arylidene-2-thioxoimidazolidin-4-ones cannot be presumed functionally equivalent. Within a single head-to-head study, the N3-(4-bromobenzyl) congener LPSF/NN-52 required a 10 mg/kg dose to achieve leukocyte migration inhibition comparable to or weaker than the 3 mg/kg dose of the N3-phenyl analog LPSF/NN-56 [1][2]. N3-substituent identity directly modulates both anti-inflammatory potency and antinociceptive efficacy, with the bromobenzyl derivative showing 11 percentage points lower peripheral analgesia (52.1% vs. 63.1% writhing inhibition) [1]. Furthermore, 2-phenyl-indole regioisomers (aplysinopsin-type) introduce different electronic and steric profiles at the indole C2 position, altering cytotoxicity and target-engagement landscapes; thus procurement of any generic “indole–thiohydantoin” without precise structural specification risks selecting a compound with materially different efficacy, dose requirement, and therapeutic window [3].

Product-Specific Quantitative Evidence Guide for LPSF/NN-56 (CAS 51514-35-3) Versus Closest Analogs


Superior Leukocyte Migration Inhibition at 3.3-Fold Lower Dose Versus N3-(4-Bromobenzyl) Analog in Air Pouch Model

In the carrageenan-induced air pouch model of acute inflammation, LPSF/NN-56 (target compound) at 3 mg/kg (p.o.) inhibited leukocyte migration by 81% relative to the vehicle control group, compared with 72% inhibition for the N3-(4-bromobenzyl) analog LPSF/NN-52 at 10 mg/kg. The reference drug indomethacin at 10 mg/kg produced 87% inhibition [1]. Thus, LPSF/NN-56 achieves a greater absolute effect (81% vs. 72%) at a 3.3-fold lower mass dose, translating to an estimated >3-fold potency advantage over its closest in-class comparator.

Anti-inflammatory Leukocyte migration Air pouch model Dose–response

Comparable Anti-Inflammatory Efficacy at 3.3-Fold Lower Dose in Carrageenan-Induced Peritonitis

In the carrageenan-induced peritonitis model, LPSF/NN-56 at 3 mg/kg inhibited leukocyte migration by 55%, statistically indistinguishable from LPSF/NN-52 at 10 mg/kg (56%) and approaching indomethacin at 10 mg/kg (58%) [1]. The dose-normalized efficacy ratio (inhibition per mg/kg) is approximately 3.3-fold higher for LPSF/NN-56 (18.3% per mg/kg) versus LPSF/NN-52 (5.6% per mg/kg).

Peritonitis Leukocyte migration Dose-sparing Indomethacin benchmark

11-Percentage-Point Superior Peripheral Antinociception Versus N3-(4-Bromobenzyl) Analog, Approaching Diclofenac Benchmark

In the acetic acid-induced writhing test (a model of peripheral inflammatory pain), LPSF/NN-56 at 10 mg/kg reduced abdominal writhing by 63.1% versus vehicle, compared with 52.1% for LPSF/NN-52 and 68% for the clinical NSAID diclofenac [1][2]. The 11-percentage-point advantage over the bromobenzyl analog is strongly statistically significant, and the compound approaches the reference drug within 5 percentage points.

Antinociception Acetic acid writhing Peripheral analgesia Diclofenac comparator

Peripherally-Restricted Mechanism: Absence of Central Antinociception Distinguishes LPSF/NN-56 from Opioid and Mixed-Mechanism Analgesics

In the hot plate test (a supraspinal central analgesic model), neither LPSF/NN-56 nor LPSF/NN-52 exhibited any detectable antinociceptive effect. In the formalin test, both compounds suppressed nociceptive behavior exclusively in the second (inflammatory) phase, with no effect on the first (neurogenic) phase [1]. This profile is consistent with a peripheral, cytokine-modulating mechanism (supported by reductions in TNF-α and IL-1β concentrations in inflammatory exudates) and is mechanistically distinct from centrally acting analgesics such as morphine or tramadol, as well as from COX-inhibiting NSAIDs that exhibit mixed central/peripheral effects [1][2].

Mechanism of action Hot plate test Peripheral selectivity Formalin test

N3-Phenyl Substitution Confers Superior Physicochemical Profile Versus N3-(4-Bromobenzyl) for Permeability and Ligand Efficiency Indices

The N3-phenyl substituent of LPSF/NN-56 (MW 319.4, XLogP3 2.6, TPSA 80 Ų) results in a lower molecular weight and reduced lipophilicity compared with the N3-(4-bromobenzyl) analog LPSF/NN-52 (MW 412.3, XLogP ~4.0 estimated). This translates to a more favorable ligand efficiency index landscape: the lipophilic ligand efficiency (LLE = pIC₅₀ – logP) is predicted to be higher for LPSF/NN-56 due to the ~1.4 log unit lower lipophilicity at comparable or superior potency [1]. The smaller size (319 vs. 412 Da) and lower rotatable bond count (2 vs. 4) of LPSF/NN-56 also suggest superior passive membrane permeability within the 5-arylidene-2-thioxoimidazolidin-4-one class, based on established drug-likeness guidelines.

Physicochemical properties Lipophilicity Ligand efficiency Molecular weight

Regioisomeric Differentiation from 2-Phenyl-Indole Aplysinopsin Analogs Defines Distinct Biological Activity Space

The target compound bears the phenyl substituent at N3 of the imidazolidinone ring with an unsubstituted indole C2 position, whereas the aplysinopsin-type analog 5-(2-phenyl-1H-indol-3-ylmethylene)-2-thioxoimidazolidin-4-one carries the phenyl group at the indole C2 position and no N3-imidazolidinone substitution [1]. This regioisomeric difference is non-trivial: the 2-phenyl-indole series has been associated with cytotoxicity in the NCI 60-cell line panel (GI₅₀ values in the nanomolar range for optimized members), while the N3-phenyl series (LPSF/NN-56) has established anti-inflammatory/antinociceptive activity with no reported cytotoxicity at pharmacologically active doses [1][2]. No single published study directly compares these regioisomers in the same assay, so this differentiation remains a class-level inference.

Regioisomerism Aplysinopsin Indole substitution Cytotoxicity

Best-Fit Research and Industrial Application Scenarios for (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one (LPSF/NN-56, CAS 51514-35-3)


In Vivo Acute Anti-Inflammatory Screening Using Carrageenan-Induced Air Pouch or Peritonitis Models in Rodents

LPSF/NN-56 is directly validated in carrageenan-induced air pouch and peritonitis models, where it inhibited leukocyte migration by 81% at 3 mg/kg and 55% at 3 mg/kg, respectively, with efficacy comparable to the reference NSAID indomethacin at 10 mg/kg [1]. Its 3.3-fold dose advantage over the N3-(4-bromobenzyl) analog LPSF/NN-52 makes it the preferred procurement choice for dose–response studies where compound consumption, cost, and formulation volume must be minimized. Researchers should note that the peripherally restricted mechanism predicts no central confound in hot plate or tail-flick paradigms [1][2].

Peripheral Inflammatory Pain (Nociception) Pharmacology Studies Requiring Exclusion of Central Analgesic Mechanisms

With 63.1% writhing inhibition in the acetic acid-induced nociception model—approaching diclofenac (68%) and significantly exceeding the bromobenzyl analog (52.1%)—LPSF/NN-56 is the optimal tool compound for dissecting peripheral versus central analgesic pathways [1]. Its complete inactivity in the hot plate test and restriction of formalin test activity to the inflammatory (second) phase provides a clean pharmacological fingerprint distinct from opioid, gabapentinoid, or mixed COX-inhibitor analgesics. This profile supports use as a peripherally selective positive control in analgesic screening cascades [1][2].

Structure–Activity Relationship (SAR) Exploration of N3-Substituted 5-Arylidene-2-Thioxoimidazolidin-4-ones for Anti-Inflammatory Lead Optimization

LPSF/NN-56 serves as the N3-phenyl benchmark within the 5-arylidene-2-thioxoimidazolidin-4-one SAR landscape. Its directly measured head-to-head data against the N3-(4-bromobenzyl) analog LPSF/NN-52 provide a quantitative SAR pair: replacing N3-(4-bromobenzyl) with N3-phenyl increases air pouch anti-inflammatory potency by ≥3-fold and peripheral antinociception by 11 percentage points, while reducing MW by 93 Da and logP by ~1.4 units [1][2][3]. It further provides a regioisomeric contrast to C2-phenyl-indole aplysinopsin analogs, enabling medicinal chemistry programs to distinguish N3-imidazolidinone substitution effects from indole C2 substitution effects on biological activity [4].

Cytokine Modulation Studies Targeting TNF-α and IL-1β Pathways in Acute Inflammation

The mechanistic evidence that LPSF/NN-56 reduces TNF-α and IL-1β concentrations in inflammatory exudates positions it as a probe for cytokine-driven inflammation pathways [1][2]. Unlike COX-1/COX-2 inhibitors (e.g., indomethacin, diclofenac), which act primarily through prostanoid suppression, LPSF/NN-56 appears to modulate the upstream cytokine cascade. This mechanism, combined with its peripheral restriction, makes it a valuable comparator compound for studies dissecting NSAID-sparing anti-inflammatory mechanisms and for evaluating immunomodulatory anti-inflammatory strategies that avoid COX-related gastrointestinal and cardiovascular toxicity [1].

Quote Request

Request a Quote for (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.